molecular formula C13H14Cl2 B11103003 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene

1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene

Cat. No.: B11103003
M. Wt: 241.15 g/mol
InChI Key: KLMAHWDEZDUWHP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene is an organic compound characterized by the presence of a cyclopropyl group and a dichlorocyclopropylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene can be achieved through several methods. One common approach involves the reaction of styrene oxide with chloroform in the presence of a strong base such as sodium hydroxide. This reaction leads to the formation of the dichlorocyclopropyl group, which can then be further reacted with cyclopropylbenzene under suitable conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Sodium methoxide, sodium ethoxide, typically in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its dichlorocyclopropyl group may interact with nucleophilic sites in enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene is unique due to the combination of its cyclopropyl and dichlorocyclopropylmethyl groups attached to a benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H14Cl2

Molecular Weight

241.15 g/mol

IUPAC Name

1-cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene

InChI

InChI=1S/C13H14Cl2/c14-13(15)8-12(13)7-9-2-1-3-11(6-9)10-4-5-10/h1-3,6,10,12H,4-5,7-8H2

InChI Key

KLMAHWDEZDUWHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC(=C2)CC3CC3(Cl)Cl

Origin of Product

United States

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